molecular formula C9H5BrO3 B1331319 5-Bromo-1-benzofuran-2-carboxylic acid CAS No. 10242-11-2

5-Bromo-1-benzofuran-2-carboxylic acid

Cat. No. B1331319
Key on ui cas rn: 10242-11-2
M. Wt: 241.04 g/mol
InChI Key: QKUWZCOVKRUXKX-UHFFFAOYSA-N
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Patent
US07339059B2

Procedure details

To a solution of 5-bromosalicyaldehyde (20 g, 98.5 mmol) and diethyl bromomalonate (95%, 37 g, 148 mmol) in butanone (200 mL) potassium carbonate (27.5 g, 197 mmol) was added. The mixture was refluxed for 4 h and allowed to attain room temperature Potassium carbonate was filtered off and the solvent was removed in vacuo. The residue was participated between CH2Cl2 and 1M aqueous H2SO4. The organic layer was dried and concentrated to give an oil. The oil was treated with 10% KOA/EtOH (125 mL) and refluxed for 45 minutes. The reaction mixture was concentrated and 2M aqueous H2SO4 (350 mL) was added and the mixture was warmed to 90° C. After cooling to room temperature, the product precipitated and was re-crystallised in EtOH/H2O (4:1) (yield: 6.6 g, 28%).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2](C(OCC)=O)[C:3](OCC)=O.[CH3:13][C:14](=[O:17])[CH2:15][CH3:16].[C:18](=[O:21])([O-])[O-:19].[K+].[K+].[CH3:24][CH2:25]O>>[Br:1][C:2]1[CH:16]=[CH:15][C:14]2[O:17][C:25]([C:18]([OH:19])=[O:21])=[CH:24][C:13]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to attain room temperature
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 45 minutes
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
2M aqueous H2SO4 (350 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the product precipitated
CUSTOM
Type
CUSTOM
Details
was re-crystallised in EtOH/H2O (4:1) (yield: 6.6 g, 28%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC2=C(C=C(O2)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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